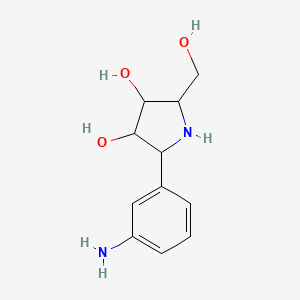
N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides is a polymeric compound with significant industrial and scientific applications. It is derived from the polymerization of N-ethenylformamide, followed by hydrolysis and subsequent conversion to its hydrochloride form. This compound is known for its high cationic charge density, making it useful in various applications such as water treatment, adhesives, and as a chemical intermediate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides involves several key steps:
Polymerization: N-Ethenylformamide is polymerized under controlled conditions, typically using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization is carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: The resulting polymer is then hydrolyzed using acidic or basic conditions. Acidic hydrolysis is often preferred, using hydrochloric acid to convert the amide groups to amine groups.
Conversion to Hydrochloride: The hydrolyzed polymer is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization reactors are used to produce the polymer.
Continuous Hydrolysis: The polymer is continuously hydrolyzed in a series of reactors to ensure complete conversion.
Purification and Conversion: The hydrolyzed polymer is purified and then converted to its hydrochloride form using industrial-grade hydrochloric acid.
化学反应分析
Types of Reactions
N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or neutral conditions.
Major Products
Oxidation Products: Oxides of the amine groups.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Alkylated or acylated derivatives of the polymer.
科学研究应用
N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides has a wide range of scientific research applications:
Chemistry: Used as a flocculant in water treatment processes, aiding in the removal of suspended particles.
Biology: Employed in the development of drug delivery systems due to its biocompatibility and ability to form complexes with various biomolecules.
Medicine: Investigated for its potential use in gene therapy as a vector for delivering genetic material into cells.
Industry: Utilized as an adhesive in the paper and textile industries, and as a chemical intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides involves its high cationic charge density, which allows it to interact with negatively charged particles and molecules. This interaction leads to the formation of complexes or aggregates, which can then be removed or utilized in various applications. The molecular targets include negatively charged surfaces, such as cell membranes or suspended particles in water.
相似化合物的比较
Similar Compounds
Polyethyleneimine: Another cationic polymer with similar applications in water treatment and as a chemical intermediate.
Polyvinylamine: Used in similar applications but differs in its structural properties and charge density.
Polyacrylamide: Commonly used as a flocculant but lacks the high cationic charge density of N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides.
Uniqueness
This compound is unique due to its high cationic charge density, which enhances its effectiveness in applications such as water treatment and drug delivery. Its ability to form stable complexes with various molecules and particles sets it apart from other similar compounds.
属性
CAS 编号 |
183815-54-5 |
|---|---|
分子式 |
C11H23NO2 |
分子量 |
0 |
同义词 |
N-Ethenylformamide homopolymer hydrolyzed, hydrochlorides |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



